4-Chloro-3-methylbut-3-en-2-one
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Overview
Description
4-Chloro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C5H7ClO It is a chlorinated derivative of methylbutenone and is known for its reactivity due to the presence of both a chlorine atom and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-3-en-2-one. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbut-3-en-2-one involves its reactivity with various biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond, which can participate in addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-3-methylbut-2-en-1-ol: Contains a hydroxyl group, leading to different reactivity and applications.
1-Chloro-3-methylbut-2-ene: Similar structure but different position of the chlorine atom, affecting its chemical behavior.
Uniqueness
4-Chloro-3-methylbut-3-en-2-one is unique due to the combination of a chlorine atom and a double bond in its structure. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
64914-63-2 |
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Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-chloro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-4(3-6)5(2)7/h3H,1-2H3 |
InChI Key |
LVDAEGPIAIOJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)C(=O)C |
Origin of Product |
United States |
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